1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea, with the chemical identifier 897540-69-1, is an organic compound notable for its unique structural features that include both chlorophenyl and trifluoromethylphenyl groups attached to a urea moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and agrochemicals.
This compound is synthesized through specific chemical reactions involving precursors like 2-chlorobenzylamine and 3-(trifluoromethyl)phenyl isocyanate. It is commercially available from various chemical suppliers, including BenchChem, which provides detailed descriptions of its synthesis and applications.
1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea is classified as a urea derivative. Ureas are compounds characterized by the presence of the functional group -NH2CO-, where the nitrogen atom is bonded to two organic groups. This specific compound falls under the category of aryl ureas, which are known for their diverse biological activities.
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves a two-step process:
The reaction conditions are crucial for optimizing yield and minimizing by-products. The use of continuous flow reactors can enhance efficiency, particularly in industrial settings where scalability is necessary.
The molecular structure of 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea can be represented as follows:
The compound features a central urea group (-NH-CO-NH-) flanked by two aromatic rings: one containing a chlorine atom and the other containing a trifluoromethyl group. This arrangement contributes to its unique chemical properties.
1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents might include lithium aluminum hydride or sodium borohydride.
The mechanism of action for 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets such as enzymes or receptors. The structural configuration allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function.
The binding interactions may involve hydrogen bonding or hydrophobic interactions, depending on the nature of the target molecule. This mechanism underlies its potential applications in drug development and therapeutic interventions .
1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea has several significant applications:
The structural architecture of 1-[(2-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea exemplifies deliberate pharmacophore hybridization, merging two biologically validated motifs: the diaryl urea scaffold and the chlorophenyl-trifluoromethyl pharmacophoric element. The diaryl urea core serves as a privileged structure in medicinal chemistry due to its exceptional hydrogen-bonding capabilities. As demonstrated in anticancer agents like sorafenib and regorafenib, the urea carbonyl oxygen acts as a hydrogen bond acceptor, while the two amide nitrogen atoms function as hydrogen bond donors (Figure 1). This configuration enables bidentate or tridentate interactions with biological targets, particularly protein kinases involved in cellular proliferation pathways [2].
The strategic incorporation of the chlorophenyl and trifluoromethylphenyl motifs enhances target engagement through complementary mechanisms. The 2-chlorobenzyl group attached to the urea nitrogen introduces steric bulk and lipophilicity, promoting hydrophobic interactions within enzyme binding pockets. Concurrently, the 3-(trifluoromethyl)phenyl moiety at the opposite terminus contributes π-stacking potential and electron-deficient character, facilitating interactions with aromatic residues in target proteins. This dual-module approach aligns with molecular hybridization principles, where synergistic pharmacophoric elements are integrated into a single entity to enhance biological activity [2].
Table 1: Key Pharmacophoric Elements in 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Structural Motif | Role in Molecular Recognition | Biological Consequence |
---|---|---|
Diaryl urea core | Forms 2-3 hydrogen bonds with kinase hinge regions | Enhanced target affinity and kinase inhibition |
2-Chlorobenzyl group | Provides steric bulk and lipophilicity for hydrophobic pocket insertion | Improved binding selectivity and membrane permeability |
3-(Trifluoromethyl)phenyl | Engages in π-stacking and dipole-dipole interactions with aromatic residues | Increased binding energy and target residence time |
The molecular hybridization strategy employed in this compound addresses limitations of single-pharmacophore agents by creating a multifunctional ligand capable of simultaneous interactions with multiple subsites within biological targets. This design philosophy is validated by research on structurally analogous urea derivatives, where compounds featuring both chloro and trifluoromethyl substituents demonstrated superior antiproliferative activity compared to monosubstituted counterparts [2] [5]. The chlorine atom's ortho positioning on the benzyl group further optimizes spatial orientation, potentially reducing rotational freedom and preorganizing the molecule for target binding [3].
Systematic investigation of electron-withdrawing group (EWG) substitution patterns reveals profound effects on the compound's biochemical potency. Structure-activity relationship (SAR) analyses of analogous 1-aryl-3-arylurea derivatives demonstrate that strategic placement of EWGs significantly enhances antiproliferative activity. Specifically, compounds featuring dual EWGs—such as chloro and trifluoromethyl groups—exhibit markedly lower half-maximal inhibitory concentration values against cancer cell lines compared to mono-EWG or unsubstituted analogs [2].
The 3-(trifluoromethyl)phenyl moiety constitutes an optimal EWG selection due to its combined electronic and steric properties. The trifluoromethyl group's strong -I effect (-0.42 Hammett constant) and moderate +R effect create an electron-deficient aromatic system that enhances dipole-dipole interactions with target proteins. When positioned at the meta-site of the phenyl ring, this group maintains planar geometry while minimizing steric clash with binding pocket residues. Simultaneously, the 2-chloro substituent on the benzyl group exerts ortho effects that restrict bond rotation, potentially stabilizing bioactive conformations through conformational restraint [3].
Table 2: Impact of Electron-Withdrawing Group Patterns on Antiproliferative Activity
Substituent Pattern | Relative Potency (vs. unsubstituted) | Observed Biological Effects |
---|---|---|
Unsubstituted phenyl rings | 1× (baseline) | Minimal kinase inhibition; IC₅₀ > 50 μM in cancer cell lines |
Mono EWG (4-Cl or 3-CF₃) | 3-5× | Moderate activity improvement; IC₅₀ ≈ 10-20 μM |
Dual EWGs (4-Cl + 3-CF₃ or ortho-Cl + meta-CF₃) | 10-15× | Potent activity across cell lines; IC₅₀ ≈ 1-5 μM; induces apoptosis and G1 phase arrest [2] |
SAR studies further indicate that EWG positioning significantly influences target selectivity. Meta-substitution on the phenyl ring (C-ring in analogous compounds) generally enhances activity against multiple cancer cell lines (A549, HCT-116, PC-3), whereas para-substitution can diminish potency due to altered vector orientation. This is evidenced by comparative analyses where meta-trifluoromethyl substituted derivatives exhibited IC₅₀ values below 2 μM, while para-substituted analogs showed reduced activity [2]. The benzyl group's ortho-chloro substituent contributes additional electronic effects that further potentiate activity, creating an electron-deficient environment that may facilitate charge-transfer interactions with electron-rich kinase domains.
The trifluoromethyl group serves as a critical structural determinant in 1-[(2-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea, conferring both pharmacodynamic advantages through enhanced target affinity and pharmacokinetic benefits via improved metabolic stability. Thermodynamic binding studies of analogous urea derivatives demonstrate that the trifluoromethyl group contributes approximately 0.8-1.2 kcal/mol to binding free energy through hydrophobic interactions and orthogonal dipoles. This results from fluorine's high electronegativity (3.98 Pauling scale) creating a strong dipole moment (C-F bond dipole = 1.41 D), enabling favorable electrostatic interactions with proximal amino acid residues in ATP-binding pockets of kinases [2] [5].
Beyond affinity enhancement, the trifluoromethyl group significantly improves metabolic resistance to oxidative degradation. Cytochrome P450 enzymes exhibit reduced capacity for C-H bond oxidation adjacent to trifluoromethyl groups due to three synergistic effects:
Table 3: Comparative Effects of Fluorinated vs. Non-Fluorinated Bioisosteres
Property | Trifluoromethyl (CF₃) | Methyl (CH₃) | Chloro (Cl) | Nitro (NO₂) |
---|---|---|---|---|
Hammett constant (σₘ) | +0.43 | -0.07 | +0.37 | +0.71 |
Hydrophobicity (π) | +0.88 | +0.56 | +0.71 | -0.28 |
Metabolic half-life (t₁/₂) | Extended (3-5× vs. CH₃) | Short | Moderate | Moderate |
Binding affinity (Kd) | High (nM range) | Moderate (μM range) | High (nM-μM range) | Variable |
The trifluoromethyl group's metabolic stability is particularly advantageous in the 3-position of the phenyl ring, where it protects adjacent positions from cytochrome P450-mediated hydroxylation. This positioning effect is evident in comparative metabolite identification studies where meta-trifluoromethyl substituted diaryl ureas exhibited >80% parent compound remaining after 60-minute microsomal incubation, whereas non-fluorinated analogs showed extensive oxidative metabolism [2]. The trifluoromethyl group also influences overall molecular properties, lowering the compound's pKa while maintaining moderate logP values (predicted logP ≈ 3.5-4.0), thereby preserving membrane permeability without excessive lipophilicity. These attributes collectively contribute to improved pharmacokinetic profiles in preclinical models, as observed in structurally related compounds where trifluoromethyl substitution correlated with extended plasma half-life and enhanced oral bioavailability [2] [3].
The strategic incorporation of trifluoromethyl represents a sophisticated bioisosteric approach, where this moiety serves as a superior alternative to other electron-withdrawing groups. For instance, while nitro groups exhibit stronger -I effects, they often confer metabolic instability and toxicity risks. Similarly, chloro substituents provide moderate electron withdrawal but lack the trifluoromethyl group's steric and metabolic advantages. This careful balance of electronic, steric, and pharmacokinetic optimization exemplifies modern rational design principles applied to urea-based therapeutic agents [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1